Sgk1-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SGK1-IN-1は、血清および糖質コルチコイド調節キナーゼ1(SGK1)を特異的に標的とする低分子阻害剤です。SGK1は、イオン輸送、細胞生存、増殖など、さまざまな細胞プロセスにおいて重要な役割を果たすセリン/スレオニンキナーゼです。 SGK1の調節不全は、高血圧、癌、神経変性疾患などのいくつかの疾患に関与していることが示唆されています .

準備方法

合成経路と反応条件

SGK1-IN-1の合成は、通常、重要な中間体の形成とその後の官能基化を含む複数のステップを伴います。具体的な合成経路は異なる場合がありますが、一般的には以下が含まれます。

コア構造の形成: これは、環化または縮合などの反応を通じて、分子の中心的な骨格を構築することを伴います。

官能基の修飾: 分子の阻害活性を高めるために、さまざまな官能基を導入します。これには、アルキル化、アシル化、またはハロゲン化などの反応が含まれる可能性があります。

精製と特性評価: 最終生成物は、カラムクロマトグラフィーなどの手法を用いて精製され、NMRや質量分析などの分光法を用いて特性評価されます.

工業生産方法

This compoundの工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を含む可能性があります。 これには、特定のステップにおける連続フロー反応器の使用や、より効率的な精製方法の開発が含まれる可能性があります .

化学反応の分析

反応の種類

SGK1-IN-1は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: 分子に酸素原子を導入し、その活性を変化させる可能性があります。

還元: 酸素原子の除去または水素原子の付加により、その活性が影響を受ける可能性もあります。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムや三酸化クロムが含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムが含まれます。

置換: 条件は、関与する特定の官能基によって大きく異なる可能性がありますが、多くの場合、触媒または特定の溶媒の使用が含まれます.

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりケトンまたはアルデヒドが生成される可能性があり、還元によりアルコールが生成される可能性があります .

科学的研究の応用

Tumor Growth and Metastasis

Sgk1-IN-1 has shown promise in preclinical studies as an effective inhibitor of tumor growth. Research indicates that SGK1 promotes tumor cell survival and resistance to chemotherapy. Inhibition of SGK1 using this compound leads to reduced cell motility and invasion in various cancer cell lines, including colorectal and breast cancer .

Key Findings:

- Colorectal Cancer: this compound treatment resulted in decreased proliferation rates and induced apoptosis in colorectal cancer cells .

- Prostate Cancer: Inhibition of SGK1 attenuated epithelial-mesenchymal transition (EMT) markers, reducing metastatic potential .

- Glioblastoma: Studies indicated that this compound significantly reduced cell viability and clonogenic capabilities in glioblastoma models .

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Colorectal Carcinoma | Reduced proliferation | Induction of apoptosis |

| Prostate Cancer | Decreased metastasis | Attenuation of EMT markers |

| Glioblastoma | Lowered cell viability | Inhibition of clonogenic growth |

Immunological Applications

SGK1 plays a crucial role in regulating immune responses. Inhibition of SGK1 has been associated with enhanced anti-tumor immunity by promoting Th1-mediated responses. Studies have demonstrated that this compound can enhance the efficacy of immunotherapies by modulating T-cell polarization and function .

Key Findings:

- Th Cell Differentiation: this compound promotes Th1 differentiation while suppressing Th2 responses, potentially improving anti-tumor immunity .

- Macrophage Polarization: SGK1 inhibition enhances M1 macrophage polarization, which is associated with increased inflammatory responses against tumors .

| Immune Response | Effect of this compound | Mechanism |

|---|---|---|

| Th Cell Differentiation | Enhanced Th1 response | Suppression of Th2 differentiation |

| Macrophage Activation | Increased M1 polarization | Enhanced inflammatory cytokine production |

Metabolic Disorders

Recent studies have highlighted the role of SGK1 in metabolic regulation. Inhibition of SGK1 may have therapeutic implications for metabolic diseases such as obesity and diabetes. Research indicates that SGK1 influences adipocyte differentiation and glucose metabolism .

Key Findings:

- Adipogenesis: this compound has been shown to impact the differentiation process of adipocytes, suggesting a potential role in obesity management .

- Glucose Homeostasis: By modulating insulin signaling pathways, this compound may improve glucose uptake and metabolism .

| Metabolic Disorder | Effect of this compound | Mechanism |

|---|---|---|

| Obesity | Modulation of adipogenesis | Altered differentiation pathways |

| Diabetes | Improved glucose metabolism | Enhanced insulin signaling |

Case Studies

Several case studies illustrate the effectiveness of this compound across different research applications:

Case Study 1: Colorectal Cancer Model

In a mouse model of colorectal cancer, administration of this compound led to a significant reduction in tumor size and improved survival rates. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal tissues.

Case Study 2: Immunotherapy Enhancement

A study involving melanoma patients treated with checkpoint inhibitors showed that co-administration of this compound improved patient outcomes by enhancing T-cell activity against tumors.

作用機序

SGK1-IN-1は、SGK1のキナーゼドメインに結合することにより、その活性を阻害することで効果を発揮します。これにより、SGK1は、さまざまなイオンチャネル、トランスポーター、および転写因子など、その下流の標的をリン酸化することができなくなります。 SGK1の阻害は、細胞生存と増殖の減少につながる可能性があり、癌における潜在的な治療標的となります .

類似化合物の比較

類似化合物

SGK2-IN-1: SGKファミリーの別のアイソフォームを標的とする別の阻害剤です。

SGK3-IN-1: SGK1と同様の機能を持つが、異なる細胞経路に関与するSGK3を標的とする.

独自性

This compoundは、SGK1に対する高い特異性において独自性があり、より標的を絞った研究と潜在的な治療を可能にします。 他のキナーゼに影響を与えることなく、SGK1を選択的に阻害する能力は、研究と治療の両方のコンテキストにおいて貴重なツールとなっています .

類似化合物との比較

Similar Compounds

SGK2-IN-1: Another inhibitor targeting a different isoform of the SGK family.

SGK3-IN-1: Targets SGK3, which has similar functions to SGK1 but is involved in different cellular pathways.

Uniqueness

SGK1-IN-1 is unique in its high specificity for SGK1, which allows for more targeted studies and potential therapies. Its ability to selectively inhibit SGK1 without affecting other kinases makes it a valuable tool in both research and therapeutic contexts .

生物活性

Sgk1-IN-1 is a small molecule inhibitor targeting Serum and Glucocorticoid-Inducible Kinase 1 (SGK1), a serine/threonine kinase implicated in various physiological and pathological processes, including cancer progression, neuronal function, and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of SGK1

SGK1 is part of the AGC kinase family and plays a crucial role in mediating the effects of the phosphoinositide 3-kinase (PI3K) signaling pathway. It is activated by mTORC2 and PDK1 through phosphorylation at specific sites, which leads to its involvement in key cellular processes such as proliferation, survival, apoptosis, and ion transport regulation . Dysregulation of SGK1 has been linked to various diseases, including cancer, hypertension, and neurodegenerative disorders .

This compound inhibits SGK1 activity by disrupting its phosphorylation and subsequent activation. This inhibition has been shown to have significant effects on cancer cell lines, particularly in non-small cell lung cancer (NSCLC) models. The compound enhances the efficacy of PI3K inhibitors by promoting apoptosis and causing cell cycle arrest in the G1 phase .

Key Findings:

- Synergistic Anticancer Activity : Inhibition of SGK1 alongside PI3K/AKT pathways leads to increased apoptosis and DNA damage in NSCLC cells .

- Resistance Mechanism : High expression levels of SGK1 correlate with resistance to PI3K inhibitors, suggesting that this compound could be crucial in overcoming this resistance .

Biological Effects

The biological effects of this compound extend beyond cancer therapy. Research indicates that SGK1 influences various cellular functions:

- Cell Migration and Invasion : SGK1 enhances cellular motility through pathways involving NFκB and ORAI/STIM signaling, which are critical for calcium entry necessary for migration .

- Neuronal Function : SGK1 regulates neuronal survival and function by modulating ion transporters and influencing energy metabolism during stress conditions like ischemia .

- Adipogenesis : SGK1 plays a role in adipocyte differentiation by phosphorylating transcription factors involved in fat cell development .

Case Study 1: NSCLC Treatment

A study demonstrated that this compound significantly increased the sensitivity of NSCLC cells to PI3K inhibitors. The combination treatment resulted in enhanced apoptosis rates compared to monotherapies. This finding underscores the potential for this compound as a co-treatment strategy in resistant cancer types.

Case Study 2: Neuronal Protection

In models of cerebral injury, inhibition of SGK1 was shown to protect neurons from damage during hypoxic conditions. This protective effect was attributed to the modulation of ion transporters that maintain cellular homeostasis under stress .

Data Summary

特性

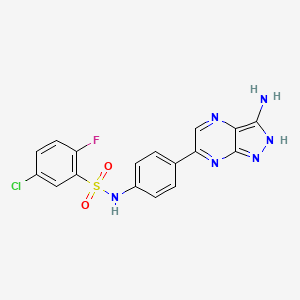

IUPAC Name |

N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-5-chloro-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN6O2S/c18-10-3-6-12(19)14(7-10)28(26,27)25-11-4-1-9(2-5-11)13-8-21-15-16(20)23-24-17(15)22-13/h1-8,25H,(H3,20,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKHTWASHUKHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=NNC(=C3N=C2)N)NS(=O)(=O)C4=C(C=CC(=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。